molecular formula C19H21N B3137953 [(anthracen-9-yl)methyl](butyl)amine CAS No. 444577-38-2

[(anthracen-9-yl)methyl](butyl)amine

Cat. No.: B3137953
CAS No.: 444577-38-2
M. Wt: 263.4 g/mol
InChI Key: SHGVPNXUAJNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C19H21N. . This compound features an anthracene moiety attached to a butylamine group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13,20H,2-3,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGVPNXUAJNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of 9-anthracenemethanol with butylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 9-anthracenemethanol to 9-anthracenemethyl chloride, which then reacts with butylamine to form the desired product .

Industrial Production Methods

Industrial production methods for (anthracen-9-yl)methylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (anthracen-9-yl)methylamine involves its interaction with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its structure and function. The amine group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying molecular biology and developing therapeutic agents .

Biological Activity

(Anthracen-9-yl)methylamine, with the molecular formula C19H21N, is a compound featuring an anthracene moiety linked to a butylamine group. This unique structure endows it with notable biological activities, making it a subject of interest in various fields, including medicinal chemistry and molecular biology.

The compound's biological activity is largely attributed to its structural components:

  • Anthracene Moiety : This aromatic hydrocarbon can intercalate into DNA, potentially disrupting normal cellular processes. Such intercalation can lead to mutagenic effects or influence gene expression.
  • Amine Group : The presence of the amine group allows for the formation of hydrogen bonds with various biological molecules, which can modulate their activity and interactions within biological systems.

Biological Activity Overview

The biological effects of (anthracen-9-yl)methylamine can be summarized as follows:

  • Anticancer Properties : Preliminary studies suggest that compounds with anthracene structures may exhibit anticancer properties through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes.
  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, which could be explored further for therapeutic applications.
  • Cellular Interaction : The ability of the amine group to form hydrogen bonds may influence receptor-ligand interactions, impacting various signaling pathways within cells.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerPotential inhibition of cancer cell proliferation through DNA interaction.
AntimicrobialExhibits activity against certain bacterial strains in preliminary tests.
Molecular InteractionsInfluences receptor binding and cellular signaling due to hydrogen bonding.

Case Study: Anticancer Activity

A study investigated the effects of anthracene derivatives on cancer cell lines. (Anthracen-9-yl)methylamine was included in a series of compounds tested for cytotoxicity against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell growth significantly at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was hypothesized to involve DNA intercalation and subsequent apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (anthracen-9-yl)methylamine, it is beneficial to compare it with other anthracene derivatives:

Compound NameStructureUnique Features
9-AminoanthraceneC14H11NKnown for fluorescent properties; used in organic electronics.
Anthracene-9-carbaldehydeC15H10OPrecursor for Schiff bases; less biological activity compared to amines.
[(Anthracen-9-yl)methyl]amineC19H21NEnhanced solubility and biological activity due to butylamine side chain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(anthracen-9-yl)methyl](butyl)amine
Reactant of Route 2
Reactant of Route 2
[(anthracen-9-yl)methyl](butyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.